molecular formula C11H15NO4S B13944214 2-[(Butylsulfonyl)amino]benzoic acid

2-[(Butylsulfonyl)amino]benzoic acid

Cat. No.: B13944214
M. Wt: 257.31 g/mol
InChI Key: XNKSPLFZETYEMP-UHFFFAOYSA-N
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Description

2-[(Butylsulfonyl)amino]benzoic acid is a benzoic acid derivative featuring a butylsulfonylamino group at the 2-position. This compound combines the carboxylic acid functionality of benzoic acid with a sulfonamide group modified by a butyl chain.

Properties

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

IUPAC Name

2-(butylsulfonylamino)benzoic acid

InChI

InChI=1S/C11H15NO4S/c1-2-3-8-17(15,16)12-10-7-5-4-6-9(10)11(13)14/h4-7,12H,2-3,8H2,1H3,(H,13,14)

InChI Key

XNKSPLFZETYEMP-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butylsulfonyl)amino]benzoic acid typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 2-[(Butylsulfonyl)amino]benzoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

2-[(Butylsulfonyl)amino]benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzoic acid derivatives .

Scientific Research Applications

2-[(Butylsulfonyl)amino]benzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Butylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 2-[(Butylsulfonyl)amino]benzoic acid and related compounds:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities References
2-[(Butylsulfonyl)amino]benzoic acid Butylsulfonylamino at C2 ~285.36 (calculated) High lipophilicity (logP ~2.5 estimated) -
2-[([1,1′-Biphenyl]-4-ylsulfonyl)amino]benzoic acid Biphenylsulfonylamino at C2 ~383.42 Weak cytotoxicity (IC50 >50 μM in HCT116, A549)
Phthalylsulfathiazole Thiazole-linked aryl sulfonyl at C2 403.41 Intestinal antibacterial agent
4-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid Bromo-methoxy-aryl sulfonyl at C4 394.28 Enhanced electronic effects (Br, OCH3)
2-[(2-Bromobenzene)sulfonamido]benzoic acid Bromo-aryl sulfonyl at C2 356.19 Potential halogen-bonding interactions

Key Observations :

  • Lipophilicity: The butyl chain in 2-[(Butylsulfonyl)amino]benzoic acid increases logP compared to aryl-sulfonamides (e.g., biphenyl or bromo-substituted analogs), which may improve blood-brain barrier penetration but reduce aqueous solubility.
Anticancer Activity
  • Biphenylsulfonyl Derivative : Exhibited weak cytotoxicity (IC50 >50 μM) against HCT116, HT29, A549, and H1299 cancer cell lines, suggesting that bulkier aryl groups may reduce potency compared to alkyl chains .
  • Aconitum vaginatum Derivatives: Benzoic acid esters (e.g., Av7, Av9) with acetylated amino or hydroxy-methyl substituents showed stronger cytotoxicity (IC50 <20 μM) in AGS, Hepg2, and A549 cells . This highlights the importance of esterification and hydrogen-bonding groups in enhancing activity.
Antibacterial Activity
  • Phthalylsulfathiazole : A clinically used sulfonamide antibiotic, its thiazole ring and aryl sulfonyl group enable targeted intestinal antibacterial effects. The butylsulfonyl analog may lack this specificity due to the absence of a heterocyclic moiety .

Receptor Binding and Molecular Interactions

  • Docking Studies () : Derivatives like 2-(4-methylbenzoyl)benzoic acid showed stronger binding (ΔGbinding = -8.2 kcal/mol) to T1R3 receptors than saccharin (-6.5 kcal/mol). The butylsulfonyl group’s larger size may hinder binding in similar receptors but enhance hydrophobic interactions in others .
  • Amino Acid Interactions: Aryl-sulfonamides often interact with receptor residues like Asp307 and Lys163 via hydrogen bonding. The butyl chain might instead engage in van der Waals interactions with hydrophobic pockets .

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